3-methyl-N-(1-phenylethyl)benzamide
Description
Properties
IUPAC Name |
3-methyl-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12-7-6-10-15(11-12)16(18)17-13(2)14-8-4-3-5-9-14/h3-11,13H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNZWUKUCJJHHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(1-phenylethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylbenzoic acid and 1-phenylethylamine.
Amide Formation: The carboxylic acid group of 3-methylbenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated carboxylic acid then reacts with 1-phenylethylamine to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Systems: Continuous flow systems may be employed to enhance reaction efficiency and yield.
Automated Purification: Automated purification systems, such as high-performance liquid chromatography (HPLC), are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-methyl-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: 3-carboxy-N-(1-phenylethyl)benzamide.
Reduction: 3-methyl-N-(1-phenylethyl)benzylamine.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-methyl-N-(1-phenylethyl)benzamide is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, benzamide derivatives are studied for their potential as enzyme inhibitors, particularly targeting enzymes involved in cancer and neurodegenerative diseases. This compound may be investigated for its ability to modulate specific biological pathways.
Medicine: Benzamides have shown promise as therapeutic agents in the treatment of various conditions, including psychiatric disorders, gastrointestinal diseases, and cancer
Industry: In the industrial sector, benzamides are used as additives in polymers, coatings, and other materials to enhance their properties. This compound may find applications in the development of advanced materials with specific characteristics.
Mechanism of Action
The mechanism of action of 3-methyl-N-(1-phenylethyl)benzamide depends on its specific biological target. In general, benzamides can interact with enzymes or receptors, modulating their activity. For example, benzamides may inhibit histone deacetylases (HDACs), leading to changes in gene expression and cellular function. The N-(1-phenylethyl) substituent may enhance the compound’s binding affinity and selectivity for its target.
Molecular Targets and Pathways:
Enzyme Inhibition: Inhibition of enzymes such as HDACs or proteases.
Receptor Modulation: Interaction with receptors involved in neurotransmission or cell signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural analogs, highlighting substituent-driven differences in properties and applications:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups :
- Chiral Phenylethyl Side Chain :
- Amino and Hydroxy Substituents: 4-Amino analogs exhibit anticonvulsant activity, likely via modulation of neuronal ion channels . Hydroxy-dimethylethyl groups enable coordination to metals, facilitating C–H bond functionalization in catalysis .
Q & A
Q. What are the optimal synthetic routes for 3-methyl-N-(1-phenylethyl)benzamide, and how do reaction conditions influence product yield?
The compound can be synthesized via acylation reactions using m-toluic acid derivatives and 1-phenylethylamine. Key steps involve activating the carboxylic acid (e.g., using acyl chlorides or coupling agents like DCC/DMAP) and optimizing solvent choice (e.g., dichloromethane) and temperature. Reaction yields improve with stoichiometric control of reagents and catalysts, as seen in similar benzamide syntheses . Side reactions, such as benzimidazole formation, are minimized by avoiding excess protonating agents and high temperatures .
Q. What analytical techniques are critical for confirming the structure of this compound?
Essential methods include:
Q. How can researchers assess the thermal stability of this compound?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine decomposition temperatures and phase transitions. These methods help identify stability thresholds under varying conditions, critical for storage and experimental design .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Contradictions in NMR or IR data often arise from impurities or tautomeric forms. Strategies include:
Q. What methodologies are recommended for validating crystallographic data of this compound?
Use the SHELX suite (e.g., SHELXL for refinement) to analyze diffraction data. Validate structures using:
Q. How does stereochemistry influence biological activity, and what techniques determine it?
The (S)- or (R)-configuration at the 1-phenylethyl group affects target binding. Techniques include:
- X-ray crystallography to resolve absolute configuration .
- Chiral HPLC or polarimetry for enantiomeric purity assessment .
- Molecular docking to correlate stereochemistry with receptor interactions .
Q. What strategies optimize pharmacokinetic properties through structural modification?
- Introduce electron-withdrawing groups (e.g., nitro at the 4-position) to enhance reactivity .
- Modify lipophilicity via alkyl chain extensions or fluorinated substituents to improve membrane permeability .
- Use metabolic stability assays (e.g., microsomal incubation) to guide derivatization .
Q. How do computational methods predict interactions with biological targets?
- Molecular docking (AutoDock, Schrödinger) models binding modes to enzymes/receptors .
- QSAR studies correlate structural features (e.g., logP, polar surface area) with activity .
- MD simulations assess dynamic binding stability over time .
Q. What are the common by-products in synthesis, and how can they be minimized?
- Benzimidazoles : Formed under high-temperature or acidic conditions. Mitigate by using milder reagents (e.g., pyridine instead of polyphosphoric acid) .
- Diamides : Controlled by limiting reaction time and avoiding excess diamine .
Q. How do electron-withdrawing groups at specific positions influence reactivity?
The 4-nitro group in analogs increases electrophilicity, enhancing nucleophilic substitution or reduction reactions. Compare reactivity with 3-nitro or 2-nitro isomers using kinetic studies or Hammett plots .
Methodological Notes
- Data Contradiction Analysis : Cross-validate analytical results (e.g., NMR vs. XRD) and replicate experiments under controlled conditions.
- Advanced Crystallography : Use SHELXTL for high-resolution refinement and check for twinning via R1/wR2 discrepancies .
- Biological Studies : Prioritize target-specific assays (e.g., enzyme inhibition) guided by computational predictions to reduce trial-and-error approaches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
